molecular formula C6H6F3IN2 B13516813 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13516813
M. Wt: 290.02 g/mol
InChI Key: DRZBADBHRGHJNA-UHFFFAOYSA-N
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Description

4-Iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C6H6F3IN2. This compound is characterized by the presence of iodine, trifluoromethyl, and pyrazole groups, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the iodination of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the trifluoromethyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.

Scientific Research Applications

4-Iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3,5-dimethylisoxazole
  • 3,5-Dimethyl-4-iodopyrazole
  • 4-Iodo-3,5-dimethyl-1H-pyrazole

Uniqueness

4-Iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or in materials science.

Properties

Molecular Formula

C6H6F3IN2

Molecular Weight

290.02 g/mol

IUPAC Name

4-iodo-3,5-dimethyl-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H6F3IN2/c1-3-5(10)4(2)12(11-3)6(7,8)9/h1-2H3

InChI Key

DRZBADBHRGHJNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)(F)F)C)I

Origin of Product

United States

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